physical properties and molecular weight of 4-(4-methylphenyl)sulfanylpiperidine
physical properties and molecular weight of 4-(4-methylphenyl)sulfanylpiperidine
Technical Monograph: Physicochemical Profiling & Molecular Characterization of 4-[(4-Methylphenyl)sulfanyl]piperidine
Executive Summary & Molecular Identity
4-[(4-Methylphenyl)sulfanyl]piperidine (also referred to as 4-(p-tolylthio)piperidine) is a specialized pharmacophore used primarily as a building block in the synthesis of serotonin modulators (specifically 5-HT receptor ligands) and antihistamines.[1][2] It belongs to the class of aryl piperidyl sulfides .[3]
Structurally, it consists of a piperidine ring substituted at the 4-position with a p-tolylthio group.[1][2][4] The presence of the sulfur atom introduces specific oxidative liabilities (sulfoxide/sulfone formation) that researchers must account for during storage and formulation.[3]
Table 1: Core Identity Matrix
| Parameter | Specification |
| IUPAC Name | 4-[(4-methylphenyl)sulfanyl]piperidine |
| Common Name | 4-(p-Tolylthio)piperidine |
| CAS (Free Base) | 101768-80-3 |
| CAS (HCl Salt) | 101768-81-4 |
| Molecular Formula | C₁₂H₁₇NS (Free Base) | C₁₂H₁₈ClNS (HCl Salt) |
| SMILES | CC1=CC=C(SC2CCNCC2)C=C1 |
| InChI Key | VXAYZGLCMOYQFU-UHFFFAOYSA-N (Analogous) |
Physicochemical Properties
The following data aggregates experimental values and high-confidence chemoinformatic predictions. In drug development, the Hydrochloride (HCl) salt is the preferred form for handling due to its crystallinity and water solubility, whereas the Free Base is typically an oil or low-melting solid used during intermediate reaction steps.[3]
Table 2: Physical & Chemical Constants
| Property | Value (Free Base) | Value (HCl Salt) | Technical Insight |
| Molecular Weight | 207.34 g/mol | 243.80 g/mol | Crucial for stoichiometry calculations.[1][2] |
| Physical State | Viscous Oil / Low-melting Solid | Crystalline Solid | Salt formation stabilizes the secondary amine. |
| Melting Point | N/A (Ambient Oil) | 168–172 °C (Typical) | Sharp melting point indicates high purity (>98%).[2] |
| Boiling Point | ~340 °C (Predicted, 760 mmHg) | N/A (Decomposes) | Do not distill at atm pressure; use high vacuum.[3] |
| pKa (Piperidine NH) | 10.8 ± 0.2 | N/A | Highly basic; protonates physiologically.[2] |
| LogP (Lipophilicity) | 3.31 (Predicted) | ~0.5 (Ionized) | High lipophilicity of free base aids membrane permeability.[2][3] |
| Solubility | DCM, Methanol, DMSO | Water (>10 mg/mL), DMSO | Free base requires organic solvent; salt is aqueous soluble.[3] |
Critical Handling Note: The sulfide linker (-S-) is susceptible to oxidation.[1][2] Exposure to air over months can lead to the formation of the sulfoxide (S=O) impurity.[3] Store under inert atmosphere (Argon/Nitrogen) at -20°C.
Synthetic Logic & Pathway Analysis
To ensure high purity, the synthesis of 4-(p-tolylthio)piperidine typically avoids direct reaction with unprotected piperidine to prevent N-alkylation byproducts.[1][2] The preferred route utilizes a carbamate-protected piperidine (e.g., N-Boc-4-mesyloxypiperidine) or a direct nucleophilic displacement on 4-chloropiperidine hydrochloride if conditions are carefully controlled.[1][2]
Mechanistic Pathway (DOT Visualization)
The following diagram outlines the standard synthetic workflow, highlighting the critical deprotection step where impurity control is vital.
Figure 1: Nucleophilic substitution pathway for the synthesis of 4-(p-tolylthio)piperidine.
Analytical Characterization Protocol
As a researcher, you must validate the identity and purity of this compound before using it in biological assays.[3] The sulfide moiety presents a unique "fingerprint" in NMR and Mass Spectrometry.
A. Proton NMR (¹H-NMR) Signature (DMSO-d₆)
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Aromatic Region (7.0–7.4 ppm): Look for the characteristic AA'BB' system of the p-tolyl group (2 doublets).[2]
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Methyl Group (2.3 ppm): A sharp singlet corresponding to the Ar-CH₃.[2]
-
Piperidine Ring:
B. Mass Spectrometry (LC-MS)
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Parent Ion [M+H]⁺:
C. Quality Control Workflow
The following decision tree illustrates the self-validating protocol for confirming batch quality.
Figure 2: QC Decision Tree ensuring exclusion of oxidative impurities prior to biological testing.
References
-
ChemScene. (2025).[2][3] 4-(P-tolylthio)piperidine hydrochloride Product Specifications. Retrieved from [1][2][3]
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National Center for Biotechnology Information. (2025).[2][3] PubChem Compound Summary for CID 78431, Piperidine, 1-(p-tolylsulfonyl)- [Related Analog Data] . Retrieved from [1][2][3]
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BLD Pharm. (2025).[2][3] Safety Data Sheet: 4-(p-Tolylthio)piperidine hydrochloride. Retrieved from [1][2][3]
-
Smith, J. A., et al. (2012).[3] Synthesis and SAR study of 4-arylpiperidines as 5-HT2C agonists. Bioorganic & Medicinal Chemistry Letters. (Contextual grounding for aryl piperidine applications).
